methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate
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Overview
Description
Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is an organic compound belonging to the class of benzopyrans It is characterized by a fused benzene and pyran ring structure with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenol derivatives with acetoacetic ester under acidic conditions, followed by esterification. The reaction conditions often include:
Reagents: Phenol derivatives, acetoacetic ester, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing in an organic solvent (e.g., ethanol) for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation
Major Products:
Oxidation: Formation of 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-3-methanol
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Coumarin: Another benzopyran derivative with a similar structure but different functional groups.
Chromone: A related compound with a ketone functional group instead of an ester.
Flavone: A benzopyran derivative with additional hydroxyl groups and a different substitution pattern.
Uniqueness: Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3,4-dihydro-1H-isochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKJDSZBRPJUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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